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Santalol, E-cis, epi-beta-

Cat. No.: B1173109
CAS No.: 14490-17-6
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Description

Significance of Santalol (B192323) Isomers in Plant Secondary Metabolism

Santalol isomers, as secondary metabolites, are not involved in the primary growth and development of the plant but are crucial for its survival, defense, and interaction with the surrounding environment. nih.govdrewno-wood.pl The biosynthesis of these isomers is a multi-step enzymatic process that begins with a universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). plos.orgnih.gov

In sandalwood, the first committed step is the cyclization of FPP by the enzyme santalene synthase (SaSSy). This reaction does not produce a single product but rather a mixture of sesquiterpene olefins, primarily α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene. plos.orgnih.govresearchgate.net This mixture of hydrocarbons then undergoes hydroxylation, a reaction catalyzed by a specific family of cytochrome P450 monooxygenases (CYPs). nih.govnih.gov

Research has identified that enzymes from the CYP76F subfamily are responsible for the oxidation of the santalene and bergamotene (B12702309) skeletons to their corresponding alcohols. plos.orgnih.gov Specifically, (E)-epi-β-santalol is formed through the hydroxylation of its precursor, epi-β-santalene. nih.govnih.gov The enzymatic process can be stereoselective, with different enzymes yielding different isomers. For instance, the enzyme SaCYP76F39v1 has been shown to produce both (Z)- and (E)-epi-β-santalol from epi-β-santalene, highlighting the complex enzymatic machinery that leads to the diverse array of santalol isomers found in the natural oil. plos.orgnih.gov

Table 1: Santalene Precursors and their Hydroxylated Products

Sesquiterpene Precursor Key Enzyme Family Resulting Alcohol Products (Isomers)
α-Santalene CYP76F (Z)-α-santalol, (E)-α-santalol
β-Santalene CYP76F (Z)-β-santalol, (E)-β-santalol
epi-β-Santalene CYP76F (Z)-epi-β-santalol, (E)-epi-β-santalol

Overview of Sesquiterpenoid Biosynthetic Diversity

Sesquiterpenoids (C15) belong to the vast and structurally varied class of terpenoids, which are all derived from the assembly of five-carbon isoprene (B109036) units. nih.govmdpi.com This class of compounds is one of the most diverse groups of plant secondary metabolites. nih.gov The immense structural diversity of sesquiterpenoids originates from two main biosynthetic stages.

The first stage is governed by enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases. nih.gov These enzymes catalyze the conversion of the single acyclic precursor, farnesyl diphosphate (FPP), into hundreds of different cyclic and acyclic hydrocarbon scaffolds. mdpi.com This is achieved through a series of complex carbocation-driven cyclizations and rearrangements within the enzyme's active site. mdpi.com

The second stage of diversification involves "tailoring" enzymes that modify the initial hydrocarbon skeletons. nih.gov The most prominent among these are cytochrome P450 monooxygenases, which introduce functional groups, such as the hydroxyl group in the case of santalols, onto the terpene backbone. nih.govnih.gov This functionalization dramatically increases the chemical diversity and alters the properties of the resulting molecules. The combination of varied skeletons from TPS action and subsequent modifications by tailoring enzymes results in the tens of thousands of terpenoid structures found in nature. nih.gov

Table 2: Classification of Terpenes by Isoprene Units

Terpene Class Carbon Atoms Isoprene Units
Hemiterpenes 5 1
Monoterpenes 10 2
Sesquiterpenes 15 3
Diterpenes 20 4
Sesterterpenes 25 5
Triterpenes 30 6

Table 3: List of Mentioned Chemical Compounds

Compound Name
(E)-cis-epi-beta-Santalol / (E)-epi-β-Santalol
(Z)-epi-β-Santalol
α-Santalol
β-Santalol
(Z)-α-Santalol
(E)-α-Santalol
(Z)-β-Santalol
(E)-β-Santalol
α-exo-Bergamotol
(Z)-α-exo-Bergamotol
(E)-α-exo-Bergamotol
Farnesyl diphosphate (FPP)
α-Santalene
β-Santalene
epi-β-Santalene
α-exo-Bergamotene
Isoprene
Caryophyllene

Properties

CAS No.

14490-17-6

Molecular Formula

C12H25NO

Synonyms

Santalol, E-cis, epi-beta-

Origin of Product

United States

Enzymology and Mechanistic Studies of E Cis, Epi Beta Santalol Biosynthesis

Functional Characterization of Santalene Synthases

The initial and crucial step in santalol (B192323) biosynthesis is the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP), into a mixture of santalene and bergamotene (B12702309) sesquiterpene olefins. plos.orgnih.gov This complex reaction is catalyzed by a class of enzymes known as santalene synthases (SSy). plos.orgnih.gov

Santalene synthases are generally promiscuous enzymes, converting a single substrate, (E,E)-farnesyl diphosphate, into multiple products. generalbiol.com The santalene synthase from Santalum album (SaSSy), for instance, produces a characteristic blend of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene. plos.orgresearchgate.net This product profile is a hallmark of the enzyme, and the relative ratios of these olefins are critical as they determine the substrate pool for the subsequent hydroxylation step.

In contrast to the multi-product SaSSy, a santalene synthase identified from Clausena lansium (SanSyn) exhibits high product specificity, predominantly producing α-santalene. generalbiol.com This difference in product outcome highlights the subtle yet critical variations in the active site architecture among santalene synthases from different plant species. Other characterized santalene synthases, such as SspiSSy from Santalum spicatum, also produce a mixture of santalene isomers and bergamotene, similar to SaSSy. generalbiol.com

The product distribution of these enzymes is a key determinant of the final composition of the essential oil. For example, SaSSy produces a significant amount of exo-α-bergamotene, which can lead to higher proportions of the corresponding bergamotol in the final product mix after oxidation. researchgate.net

Table 1: Product Profiles of Characterized Santalene Synthases with FPP as Substrate

Enzyme SourceMajor ProductsKey Characteristics
Santalum album (SaSSy)α-santalene, β-santalene, epi-β-santalene, α-exo-bergamoteneMulti-product profile, foundational for sandalwood oil. plos.orggeneralbiol.com
Clausena lansium (SanSyn)α-santaleneHighly specific for a single product. generalbiol.com
Santalum spicatum (SspiSSy)α-santalene, β-santalene, epi-β-santalene, α-exo-bergamoteneMulti-product profile, similar to SaSSy. generalbiol.com
Cinnamomum camphora (CiCaSSy)α-santalene, trans-α-bergamotene, β-santaleneMulti-product profile from an evolutionarily distant species. uva.nl

Some terpene synthases exhibit broader substrate specificity, being capable of utilizing precursors other than (E,E)-FPP. For instance, the santalene synthase from S. album can accept (Z,Z)-FPP and geranyl diphosphate (GDP), although the resulting product profiles differ. frontiersin.org

The conversion of the achiral FPP into a variety of structurally and stereochemically distinct olefins is a feat of enzymatic control. generalbiol.com The process is initiated by the metal-dependent ionization of the diphosphate group from FPP, generating a reactive farnesyl carbocation within the enzyme's hydrophobic active site. mdpi.comnih.gov

This initial carbocation undergoes a series of controlled cyclizations, hydride shifts, and rearrangements, guided by the specific topology of the active site. mdpi.comnih.gov The active site is lined with aromatic amino acid residues that stabilize the transient carbocation intermediates through cation-π interactions. google.com The precise folding of the substrate and the stabilization of specific carbocationic intermediates dictate the final carbon skeleton and stereochemistry of the products. researchgate.netmdpi.com Computational studies on SaSSy have detailed the reaction pathway, showing how the enzyme preorganizes the (6S)-bisabolyl cation intermediate to facilitate further cyclization and rearrangement steps, ultimately leading to the multiple santalene and bergamotene products. researchgate.netresearchgate.net The lifetime and conformational dynamics of these intermediates are key control points that determine the product ratio. researchgate.net

Detailed Analysis of Cytochrome P450 Enzymes

The second phase in the biosynthesis of santalols involves the regio- and stereospecific hydroxylation of the santalene and bergamotene olefins. This oxidation is catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-thiolate proteins. researchgate.netgoogle.com

Cytochrome P450 enzymes catalyze the hydroxylation of hydrocarbon substrates through a well-established catalytic cycle. The reaction involves the activation of molecular oxygen, with one oxygen atom being inserted into the substrate while the other is reduced to water. This process requires a reductive partner, typically an NADPH-cytochrome P450 reductase (CPR), which transfers electrons to the P450 heme center. researchgate.netnih.gov

The generally accepted mechanism for simple C-H bond hydroxylation involves a highly reactive iron-oxo species, often referred to as Compound I (formally FeO³⁺). mdpi.com This powerful oxidant is capable of abstracting a hydrogen atom from an unactivated carbon, such as the terminal allylic methyl groups of the santalenes, to form a substrate radical and an iron-hydroxo intermediate. This is followed by a rapid "oxygen rebound" step where the hydroxyl group is transferred to the substrate radical, resulting in the hydroxylated product. mdpi.com This mechanism ensures high regio- and stereoselectivity in the placement of the hydroxyl group. google.com

The structural diversity of santalols, including the (E) and (Z) isomers of α-, β-, and epi-β-santalol, arises from the activity of different P450 enzymes acting on the mixture of olefins produced by santalene synthase. plos.orgresearchgate.net In Santalum album, enzymes belonging to the CYP76F and CYP736A subfamilies have been identified as the key santalene/bergamotene oxidases. plos.orgnih.gov

These enzymes exhibit remarkable regio- and stereoselectivity, hydroxylating the santalene and bergamotene substrates specifically at the terminal allylic methyl group (C12). plos.orgresearchgate.net However, they can produce different stereoisomers. For example, several members of the CYP76F subfamily, such as SaCYP76F39v1, were found to hydroxylate α-, β-, and epi-β-santalenes to produce a mixture of santalols. plos.orgnih.gov Notably, these enzymes predominantly produced the (E)-isomers of the corresponding alcohols. For instance, the ratio of (E)-α-santalol to (Z)-α-santalol produced by SaCYP76F39v1 was approximately 5:1. nih.gov This enzyme also produces both (Z)- and (E)-epi-β-santalol from epi-β-santalene. plos.org

Conversely, another P450 from S. album, SaCYP736A167, was later identified and shown to be highly stereoselective for producing the (Z)-isomers of α-, β-, and epi-β-santalol, which are the dominant forms found in natural sandalwood oil. researchgate.netnih.gov This highlights an evolutionary diversification where different P450s evolved to produce specific stereoisomers, thereby fine-tuning the fragrance profile of the oil. nih.gov

Table 2: Selectivity of Characterized Santalene-Oxidizing Cytochrome P450s

EnzymeSubstratesMajor ProductsKey Selectivity
S. album CYP76F39v1α-, β-, epi-β-santalene, α-exo-bergamotene(E)-α-santalol, (E)-β-santalol, (E)-epi-β-santalolMulti-substrate; produces both (E) and (Z) isomers, with a preference for (E). plos.orgnih.gov
S. album CYP736A167α-, β-, epi-β-santalene, α-exo-bergamotene(Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalolMulti-substrate; highly stereoselective for (Z) isomers. researchgate.netnih.gov
S. album CYP76F37v1α-santalene, β-santalene, α-exo-bergamotene(E)-α-santalol, (E)-β-santalol, (E)-α-exo-bergamotolMore selective, produces only (E) isomers of certain products. plos.org

Site-directed mutagenesis is a powerful tool for probing the structure-function relationships in enzymes. By altering specific amino acid residues in the active site of santalene synthases and their associated P450s, researchers can gain insight into the determinants of product specificity and catalytic efficiency.

For santalene synthases, studies on both product-promiscuous (like SaSSy) and product-specific (like SanSyn) enzymes have identified key residues. In SanSyn, residue F441 was found to be critical in restricting the conformational dynamics of reaction intermediates, thereby channeling the reaction almost exclusively toward α-santalene. researchgate.net Mutating this residue (F441V) relaxed this control, allowing the mutant enzyme to produce both α- and β-santalenes, demonstrating that single amino acid changes can profoundly alter the product profile. researchgate.net Similarly, mutational studies on a santalene synthase from Cinnamomum camphora (CiCaSSy) pinpointed specific residues that could convert a monoterpene synthase into a sesquiterpene synthase and other residues that modulated the ratio of the resulting santalene and bergamotene products. researchgate.net

Genetic Regulation and Metabolic Engineering for Santalol Production

Gene Discovery and Cloning Strategies for E-cis, epi-beta-Santalol Pathway Enzymes

The biosynthesis of santalols from the precursor farnesyl pyrophosphate (FPP) involves two main enzymatic steps. The first is the cyclization of FPP by santalene synthase (SS) to form a mixture of sesquiterpene olefins, including α-, β-, and epi-β-santalene. The second step is the hydroxylation of these santalenes by cytochrome P450 monooxygenases (P450s) to produce the corresponding santalols.

Gene discovery for these enzymes has largely relied on modern transcriptomic approaches. By analyzing the transcriptome of sandalwood (Santalum album) heartwood, the tissue where santalol (B192323) biosynthesis is most active, researchers have identified candidate genes. For instance, a heartwood-specific transcriptome signature revealed the highly expressed SaCYP736A167 gene. nih.gov

Functional characterization of these candidate genes is typically performed by heterologous expression in microbial hosts like yeast or E. coli. For example, the function of SaCYP736A167 was confirmed by co-expressing it with a santalene synthase in yeast. The engineered yeast was then able to produce (Z)-α-santalol, (Z)-β-santalol, and (Z)-epi-β-santalol, demonstrating the enzyme's role in the final step of santalol biosynthesis. nih.gov Similarly, other P450s from the CYP76F subfamily have been identified and shown to hydroxylate santalenes, although they predominantly produce (E)-santalols. nih.govresearchgate.net

The general strategy for gene discovery and cloning is as follows:

Transcriptome analysis: RNA is extracted from sandalwood heartwood and sequenced to create a transcriptome database.

Candidate gene identification: The database is searched for sequences with homology to known terpene synthases and P450s.

Full-length cDNA cloning: Techniques like Rapid Amplification of cDNA Ends (RACE) are used to obtain the full-length coding sequences of candidate genes.

Functional characterization: The cloned genes are expressed in a heterologous host, and enzyme assays are conducted to confirm their function.

Transcriptional Regulation of Santalol Biosynthesis

The biosynthesis of santalols is tightly regulated at the transcriptional level, ensuring that these compounds are produced in the correct tissues and at the appropriate times. This regulation involves the interplay of cis-regulatory elements in the promoters of biosynthetic genes and the transcription factors that bind to them.

Promoter analysis of key santalol biosynthetic genes, such as SaCYP736A167, has revealed the presence of various cis-regulatory elements. nih.gov Among these, the ABA-responsive elements (ABREs) with the core sequence ACGTG have been identified. nih.govnih.gov These elements are known to be involved in the response to abscisic acid (ABA), a plant hormone associated with stress responses, including drought. nih.govmdpi.com The presence of ABREs in the promoters of santalol biosynthesis genes suggests a link between environmental stress and the production of these fragrant compounds. nih.govresearchgate.net

A key transcription factor involved in regulating santalol biosynthesis is SaAREB6, an ABA-responsive element-binding protein. oup.comoup.com Studies have shown that the expression of SaAREB6 increases under drought conditions, which correlates with an increase in santalol levels. oup.comoup.com

Several experimental approaches have confirmed the role of SaAREB6 in activating the expression of SaCYP736A167:

Yeast one-hybrid (Y1H) assays: These assays have demonstrated a direct interaction between the SaAREB6 protein and the promoter of SaCYP736A167. oup.com

Electrophoretic mobility shift assays (EMSAs) and microscale thermophoresis (MST): These in vitro techniques have validated the specific binding of SaAREB6 to the ABRE motifs within the SaCYP736A167 promoter. oup.comoup.com

Dual-luciferase assays (DLAs): These in vivo assays have shown that SaAREB6 can activate the transcription of a reporter gene driven by the SaCYP736A167 promoter. oup.comoup.com

Furthermore, overexpression of SaAREB6 in sandalwood calli led to an increased accumulation of santalols, while its downregulation resulted in decreased santalol content. oup.com This evidence strongly supports the role of SaAREB6 as a positive regulator of santalol biosynthesis, particularly in response to drought stress. oup.comoup.comoup.com

Heterologous Biosynthesis of Santalols in Microbial Hosts

The overexploitation of sandalwood trees has necessitated the development of alternative, sustainable methods for santalol production. Metabolic engineering of microorganisms offers a promising solution.

Saccharomyces cerevisiae (baker's yeast) is a widely used host for metabolic engineering due to its genetic tractability and established use in industrial fermentations. mdpi.com Several strategies have been employed to engineer yeast for santalol production:

Pathway reconstruction: The genes for santalene synthase and the necessary P450s (like SaCYP736A167) are introduced into the yeast genome. researchgate.netresearchgate.net

Increasing precursor supply: The native mevalonate (B85504) (MVA) pathway in yeast, which produces FPP, is upregulated to increase the precursor pool for santalol biosynthesis. mdpi.com

Reducing competing pathways: The expression of the ERG9 gene, which encodes squalene (B77637) synthase and diverts FPP towards sterol biosynthesis, is often downregulated to channel more FPP into the santalol pathway. researchgate.netnih.gov

Optimizing P450 activity: The activity of plant P450s in yeast can be limited. Co-expressing the P450 with a suitable cytochrome P450 reductase (CPR) or creating a P450-CPR fusion protein can enhance its activity. researchgate.net

Subcellular engineering: Targeting the biosynthetic enzymes to specific organelles, such as peroxisomes, has been shown to improve santalol titers. nih.gov

By combining these strategies, researchers have achieved significant titers of santalols in engineered yeast. For instance, fed-batch fermentation of an engineered yeast strain has yielded up to 10.4 g/L of (Z)-santalols. nih.gov

Metabolic Engineering Strategies in S. cerevisiae for Santalol Production
StrategyTarget Gene(s)/Enzyme(s)OutcomeReference
Pathway ReconstructionSantalene synthase, SaCYP736A167Enables santalol biosynthesis researchgate.netresearchgate.net
Precursor Supply EnhancementMevalonate pathway genesIncreased FPP availability mdpi.com
Competing Pathway ReductionERG9 (squalene synthase)Increased FPP flux to santalols researchgate.netnih.gov
P450 Activity OptimizationP450-CPR fusionEnhanced hydroxylation of santalenes researchgate.net
Subcellular EngineeringTargeting enzymes to peroxisomesImproved santalol titers nih.gov

Escherichia coli is another popular host for metabolic engineering due to its rapid growth and well-characterized genetics. researchgate.net However, expressing plant P450s in E. coli can be challenging. researchgate.net Despite this, progress has been made in producing santalene, the precursor to santalol, in engineered E. coli.

Key strategies for engineering E. coli include:

Introduction of a heterologous MVA pathway: This is often necessary to provide a sufficient supply of FPP.

Optimization of enzyme expression: Balancing the expression levels of the pathway enzymes is crucial to avoid metabolic burden and maximize product formation. This can be achieved by manipulating ribosome binding sites (RBSs). nih.gov

Elimination of competing pathways: Deleting genes involved in competing pathways, such as the one leading to indole (B1671886) synthesis, can improve santalene production. nih.gov

While the production of santalols in E. coli is less established than in yeast, the successful production of high titers of α-santalene (up to 599 mg/L) demonstrates the potential of this host for producing sandalwood oil components. nih.gov

Metabolic Engineering Strategies in E. coli for Santalene Production
StrategyTarget Gene(s)/Pathway(s)OutcomeReference
Heterologous Pathway IntroductionMevalonate (MVA) pathwayIncreased FPP supply researchgate.net
Expression OptimizationRibosome Binding Site (RBS) manipulationBalanced enzyme expression, increased α-santalene nih.gov
Competing Pathway EliminationtnaA (indole synthesis)Increased α-santalene production nih.gov

Strategies for Enhancing Yield and Specific Isomer Ratios

A primary focus of metabolic engineering is the optimization of the biosynthetic pathway leading to the precursor molecule farnesyl pyrophosphate (FPP). nih.gov In engineered microbes like Saccharomyces cerevisiae (baker's yeast), strategies include overexpressing key enzymes of the mevalonate (MVA) pathway to increase the carbon flux towards FPP. nih.govnih.gov A critical step involves redirecting FPP away from competing pathways. For instance, downregulating the ERG9 gene, which encodes squalene synthase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway that also uses FPP, has been shown to significantly increase the production of both santalenes and santalols. researchgate.netnih.govnih.gov

Further enhancements involve the enzymes directly responsible for converting FPP to santalols. This includes the expression of a santalene synthase (SS) to produce santalenes (like α-santalene, β-santalene, and epi-β-santalene) and a cytochrome P450 monooxygenase (CYP) with its partner cytochrome P450 reductase (CPR) to hydroxylate santalenes into the desired santalols. nih.govnih.gov The choice and engineering of these enzymes are crucial for both yield and isomer specificity. mdpi.com

Key strategies to improve the efficiency of this two-step conversion include:

Engineering P450 Systems: The performance of P450 enzymes is highly dependent on their interaction with CPR partners. Optimizing this redox system by screening different CPRs or creating fusion proteins (chimeric enzymes) where the P450 and CPR are directly linked can dramatically improve catalytic efficiency and santalol titers. nih.govnih.gov

Modifying Santalene Synthase: The product profile of santalene synthase determines the initial ratio of santalene isomers. Through rational protein engineering and mutagenesis, the active site of santalene synthase can be modified to alter its product specificity, thereby controlling the final ratio of santalol isomers after oxidation. nih.gov For example, the mutant enzyme SanSynF441V was developed to produce both α- and β-santalenes, enabling the production of a santalol mixture that aligns with international standards. nih.gov

Enhancing Cofactor Supply: The P450-catalyzed hydroxylation of santalenes is a demanding process that requires a steady supply of cofactors like NADPH. nih.gov Engineering the host's metabolism to increase the availability of NADPH is another effective strategy to boost santalol production. nih.gov

Fermentation Process Optimization: Beyond genetic modifications, optimizing fermentation conditions is critical for maximizing yield. Fed-batch fermentation strategies, which involve carefully controlling the feeding of nutrients like glucose and galactose, have been shown to significantly increase the final titers of santalenes and santalols compared to simple batch cultures. nih.govnih.gov

These combined strategies have led to significant improvements in the microbial production of santalols, with reported yields reaching the gram-per-liter scale. nih.govnih.gov

Table 1: Impact of Metabolic Engineering Strategies on Santalol and Precursor Production in S. cerevisiae
Engineering StrategyHost StrainKey Gene(s) ModifiedProductResulting Titer (mg/L)Reference
Integration of P450-CPR redox systemS. cerevisiaeCYP736A167, 46tATR1Santalols24.6 nih.gov
Downregulation of competing pathwayS. cerevisiaeERG9Santalenes164.7 nih.gov
Downregulation of competing pathwayS. cerevisiaeERG9Santalols68.8 nih.gov
RQ-controlled exponential feedS. cerevisiae-α-santalene163 nih.gov
Enzyme engineering and fed-batch fermentationS. cerevisiaeSanSynF441VSantalenes/Santalols704.2 nih.gov

Plant Tissue Culture and Elicitor Applications for Enhanced Production

In parallel with microbial biotechnology, advancements in plant-based methods offer alternative routes for sustainable santalol production. These techniques focus on using plant cells or tissues in controlled laboratory environments and stimulating their natural biosynthetic pathways. tandfonline.com

Plant tissue culture, or in vitro cultivation, involves growing plant cells, tissues, or organs on a nutrient medium under sterile conditions. icfre.gov.in For Santalum album, techniques for callus induction, somatic embryogenesis (the development of embryos from somatic cells), and micropropagation have been well-established. mdpi.comresearchgate.netaptklhi.org These methods allow for the rapid multiplication of elite sandalwood genotypes and the production of undifferentiated cell biomass (callus) in bioreactors. tandfonline.comicfre.gov.in This biomass can serve as a contained and controllable system for producing santalols or their sesquiterpene precursors, independent of the long maturation times and environmental variables associated with whole trees. tandfonline.com

To boost the production of secondary metabolites like santalol within these plant cultures or in young trees, researchers apply elicitors. Elicitors are compounds that trigger a defense response in plants, which often includes the upregulation of pathways leading to the synthesis of valuable chemical compounds. nih.govnih.gov

Several chemical elicitors have been shown to effectively enhance the synthesis of sesquiterpenes, the class of compounds to which santalols belong, in Santalum album:

Methyl Jasmonate (MeJA) and Salicylic Acid (SA): These are well-known plant signaling molecules. Application of MeJA and SA has been found to increase the activity of antioxidant enzymes in S. album, which is often correlated with stress responses and secondary metabolite production. researchgate.net

6-Benzyladenine (BA) and Hydrogen Peroxide (H₂O₂): Studies on young sandalwood trees have demonstrated that the application of these elicitors can significantly increase the yield of concrete oil from the heartwood. nih.govnih.gov Treatments with 4 mM H₂O₂ and 4 mM BA resulted in concrete oil yields of 2.85% and 2.75%, respectively, a substantial increase compared to the 0.65% yield from water-treated control trees. nih.gov These elicitors appear to promote both heartwood formation and the synthesis of sesquiterpenes. nih.gov

Table 2: Effect of Chemical Elicitors on Concrete Oil Yield in 5-Year-Old Sandalwood Trees
Elicitor TreatmentConcentrationRelative Concrete Oil Yield (%)Reference
Water (Control)-0.65 nih.gov
Hydrogen Peroxide (H₂O₂)4 mM2.85 nih.gov
6-Benzyladenine (BA)4 mM2.75 nih.gov
6-Benzyladenine (BA)2 mM1.76 nih.gov

Advanced Analytical Methodologies for Isomeric Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for resolving the isomeric complexity of santalols. High-efficiency techniques are essential for separating E-cis, epi-beta-santalol from other isomers like α-santalol and β-santalol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the qualitative and quantitative profiling of volatile and semi-volatile compounds in essential oils, including the various isomers of santalol (B192323). core.ac.uk In the analysis of sandalwood oil, GC-MS enables the separation and identification of numerous sesquiterpenoids. researchgate.netseejph.com The technique separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The subsequent mass spectrometry analysis provides mass spectra, which act as molecular fingerprints for identification by comparing them against spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net

Research has shown that GC-MS can effectively identify E-cis, epi-beta-santalol, often reported as epi-β-santalol, alongside the major constituents α-santalol and β-santalol in sandalwood oil. researchgate.netimpactfactor.org However, the chromatographic profile can be complex, with some isomers co-eluting, which can complicate precise quantification. nih.gov For instance, one study noted that α-bergamotol can co-elute with α-santalol. nih.gov The relative abundance of E-cis, epi-beta-santalol can vary significantly depending on the origin and age of the sandalwood tree. researchgate.netimpactfactor.org

Table 1: Relative Percentage of E-cis, epi-beta-Santalol in Sandalwood Oil Samples as Determined by GC-MS
Sandalwood Source/SampleE-cis, epi-beta-Santalol (%)Reference
Santalum album (15-year-old trees, Sample Range 1)5.97 - 17.16 researchgate.net
Santalum album (15-year-old trees, Sample Range 2)2.23 - 3.51 impactfactor.org
Santalum album (Commercial Oil P6)4.45 nih.gov

Medium Pressure Liquid Chromatography (MPLC) with Specialized Stationary Phases (e.g., Silver Nitrate-Impregnated Silica (B1680970) Gel) for Isomer Isolation

For the preparative isolation of santalol isomers, Medium Pressure Liquid Chromatography (MPLC) is a valuable technique. The separation of santalols is particularly challenging due to their similar polarities. To overcome this, specialized stationary phases are employed. Silver nitrate-impregnated silica gel is a highly effective stationary phase for separating unsaturated compounds like sesquiterpenes. nih.govncl.res.inuq.edu.au The separation mechanism is based on the reversible complexation between the silver ions (Ag+) on the silica gel and the π-electrons of the double bonds in the analyte molecules. The strength of this interaction varies depending on the steric accessibility and geometry of the double bonds, allowing for the separation of closely related isomers. uq.edu.au

Studies have demonstrated the successful use of MPLC with a silver nitrate-impregnated silica gel stationary phase for the quantitative separation of α-santalol and β-santalol. nih.govncl.res.inresearchgate.net Despite its effectiveness, this method has limitations. Research indicates that while α-santalol could be isolated with high purity (>96%), the β-santalol fraction was obtained along with its inseparable epi-isomers, which would include E-cis, epi-beta-santalol. nih.govncl.res.inresearchgate.net This highlights a persistent challenge in obtaining pure E-cis, epi-beta-santalol through this specific argentation chromatography method.

Spectroscopic Elucidation of Santalol Stereoisomers (Excluding Basic Identification)

Beyond the initial identification provided by mass spectrometry, advanced spectroscopic methods are crucial for the definitive elucidation of the complex stereochemistry of santalol isomers. While GC-MS is excellent for routine identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography/Fourier-Transform Infrared Spectroscopy (GC/FTIR) are required to confirm the specific spatial arrangement of atoms, including the E/Z configuration of the double bond and the relative stereochemistry of chiral centers that define isomers such as E-cis, epi-beta-santalol. researchgate.net These techniques provide detailed information about the connectivity of atoms and their three-dimensional orientation, which is essential for distinguishing between diastereomers that may have very similar mass spectra. The isolation of pure isomers, often through techniques like MPLC, is a critical prerequisite for unambiguous spectroscopic analysis. researchgate.net

Quantitative Analysis of E-cis, epi-beta-Santalol in Complex Mixtures

The quantitative analysis of E-cis, epi-beta-santalol in complex mixtures such as sandalwood oil is predominantly performed using GC-MS and Gas Chromatography with Flame Ionization Detection (GC-FID). nih.govnih.gov In these methods, quantification is typically achieved by measuring the peak area of the compound in the chromatogram and expressing it as a percentage of the total peak area of all identified components. impactfactor.org

For accurate quantification, the response of the detector to the specific compound must be considered. Studies have determined the limits of quantification (LoQ) for major sesquiterpene alcohols relative to the FID detector, ensuring that the analytical method is sensitive enough for regulatory and quality control purposes, such as those set by the International Organization for Standardization (ISO 3518:2002). nih.govncl.res.in The concentration of E-cis, epi-beta-santalol, along with other key isomers, is a critical parameter in assessing the quality and authenticity of sandalwood oil. nih.gov

Table 2: Research Findings on the Quantitative Analysis of Santalol Isomers
Analytical TechniqueKey Finding for Santalol IsomersReference
GC-MSQuantified epi-β-santalol in sandalwood oil, with concentrations ranging from 2.23% to 17.16% depending on the source. researchgate.netimpactfactor.org
MPLC with AgNO₃-Silica GelAchieved quantitative separation of (Z)-α-santalol and (Z)-β-santalol, but β-santalol was co-isolated with its epi-isomers. Limits of quantification (LoQ) were established. nih.govncl.res.in
GC-MSIdentified E-cis,epi-β-Santalol at 4.45% in a commercial Santalum album oil sample. nih.gov

Biological Activities and Molecular Mechanisms Preclinical and in Vitro Focus

Molecular Interactions with Cellular Systems

Research into the molecular interactions of santalol (B192323) isomers has primarily centered on the more abundant α- and β- forms. These studies provide a foundational understanding that may guide future investigations into the specific actions of the E-cis, epi-beta- isomer.

Investigation of Cytotoxic Effects on Specific Cell Lines

While direct studies on the cytotoxicity of isolated E-cis, epi-beta-santalol are not prominent in the available literature, research on sandalwood essential oil, which contains this isomer, has demonstrated cytotoxic and genotoxic effects. For instance, sandalwood oil has been shown to induce DNA single- and double-strand breaks selectively in breast adenocarcinoma (MCF-7) cells nih.govnih.gov. The oil's composition in one such study included (E)-β-santalol and other santalol derivatives, though the precise contribution of the epi-beta form was not determined nih.govnih.gov. The broader family of santalols has been investigated for anticancer properties, suggesting a potential area for future specific research on the E-cis, epi-beta- isomer nih.govresearchgate.net.

Mechanisms of Action at the Cellular Level (e.g., Cell Cycle Arrest, Apoptosis Induction)

The mechanisms of anticancer activity for the major santalol isomers involve the induction of apoptosis and cell cycle arrest researchgate.netnih.gov. Studies have shown that α-santalol can induce programmed cell death in various cancer models nih.gov. Sandalwood oil as a whole has been noted for its anti-proliferative activities nih.gov. However, experiments to determine if E-cis, epi-beta-santalol independently triggers these cellular events, such as cell cycle arrest or apoptosis, have not been specifically reported.

Effects on Microtubule Assembly and Mitosis (e.g., in vitro models like sea urchin embryos)

There is no specific information available in the reviewed literature regarding the effects of Santalol, E-cis, epi-beta- on microtubule assembly or mitosis.

Anti-inflammatory Pathways and Cellular Targets

The anti-inflammatory properties of sandalwood oil are well-documented, with studies showing it can suppress inflammatory markers scienceasia.orgnih.govresearchgate.netnih.gov. The oil has been shown to inhibit lipopolysaccharide-induced inflammation and the NF-κB signaling pathway in murine macrophage cells scienceasia.org. As a component of this oil, E-cis, epi-beta-santalol is presumed to play a role in these effects, but its specific cellular targets and efficacy as an anti-inflammatory agent remain uninvestigated.

Antioxidant Properties and Genoprotective Effects in Cellular Models

Sandalwood oil has demonstrated significant antioxidant activity, in some cases superior to vitamin E (alpha-tocopherol), by scavenging reactive oxygen species (ROS) generated by environmental stressors like blue light and cigarette smoke mdpi.comresearchgate.net. A study analyzing an oil sample containing 4.0% epi-β-santalol confirmed these protective effects mdpi.comresearchgate.net. Furthermore, sandalwood oil has shown an ability to protect against ROS-mediated DNA damage scienceasia.org. While these findings are promising, they reflect the combined action of all constituents in the oil. The specific antioxidant capacity and potential genoprotective effects of isolated Santalol, E-cis, epi-beta- have not been determined.

Chemotaxonomy and Genetic Diversity of Santalum Species

Comparative Analysis of Santalol (B192323) Composition Across Santalum Species

Santalum album (Indian sandalwood) is historically considered the benchmark for high-quality sandalwood oil, characterized by a high total santalol content, typically around 90%. nih.gov The oil's value is primarily attributed to its high concentration of (Z)-α-santalol (historically 41–55%) and (Z)-β-santalol (16–24%). wikipedia.orgmdpi.com Analysis of S. album has identified E-cis-epi-β-santalol as a minor but consistent component, with concentrations ranging from approximately 3.89% to 4.46%. nih.gov

Other species exhibit different santalol ratios. Santalum spicatum (Australian sandalwood), for instance, generally has a lower total santalol content compared to S. album. nih.gov Santalum austrocaledonicum is noted to have a composition similar to S. album, with α-santalol content ranging from 38–45% and β-santalol from 12–17%. tandfonline.com Studies on Santalum paniculatum (Hawaiian sandalwood) show (Z)-α-santalol levels between 34.5–40.4% and (Z)-β-santalol between 11.0–16.2%. nih.govresearchgate.net Research on young Santalum yasi trees from Fiji and Tonga has also revealed high variability in oil composition, with some samples showing favorable santalol proportions, particularly high levels of β-santalol. tandfonline.com

The presence and proportion of various santalol isomers, including E-cis-epi-β-santalol, serve as key chemotaxonomic markers to differentiate between Santalum species. science.gov

Table 1: Comparative Santalol Composition in Select Santalum Species

Species (Z)-α-Santalol (%) (Z)-β-Santalol (%) E-cis-epi-β-Santalol (%) Other Major Components
Santalum album 49.52 - 59.30 nih.gov 29.21 - 32.76 nih.gov 3.89 - 4.46 nih.gov trans-Z-α-Bergamotol nih.gov
Santalum paniculatum 34.5 - 40.4 nih.gov 11.0 - 16.2 nih.gov Not specified (Z)-γ-curcumen-12-ol researchgate.net
Santalum austrocaledonicum 38 - 45 tandfonline.com 12 - 17 tandfonline.com Not specified Not specified

| Santalum yasi | 39 - 47 tandfonline.com | 19 - 31 tandfonline.com | Not specified | (Z)-Lanceol, (Z)-Nuciferol tandfonline.com |

Note: Values are compiled from various studies and can vary based on factors outlined in section 8.2.

Influence of Environmental Factors and Geographic Origin on Santalol Profiles

The chemical composition of sandalwood oil is not static; it is significantly influenced by a range of external factors. nih.gov The geographic origin, soil conditions, and prevailing climate (collectively known as edaphic factors) play a crucial role in determining the quantity and quality of santalols produced by the tree. semanticscholar.org Consequently, the santalol profile of a single species can show considerable variation across different geographical locations. nih.gov

Studies have demonstrated that environmental stressors and regional characteristics can alter the biosynthesis of sesquiterpenoids. For example, research on Santalum insulare in the Marquesas Islands identified a distinct geographical segregation of chemotypes. researchgate.net Sandalwood trees growing in the dry area of Terre-Déserte exhibited a chemical profile rich in (Z)-nuciferol (17.1%) with lower levels of α- and β-santalol (14.6% combined). researchgate.net In contrast, trees from wetter parts of the same island produced a santalol-dominant oil (60.9% combined α- and β-santalol) with very low levels of (Z)-nuciferol (1.2%). researchgate.net This highlights a strong correlation between local environmental conditions and the resulting chemotype.

In addition to geography and climate, the age of the tree is a critical factor, with mature trees typically yielding higher oil content. nih.govresearchgate.net The specific host plant that the hemiparasitic sandalwood tree grows on can also influence its metabolic processes and, by extension, its essential oil composition. The season of harvest and the specific extraction method used further contribute to variations in the final chemical profile of the oil. nih.gov

Genetic Variation and Molecular Markers for Chemotype Identification

Significant variation in santalol composition exists not only between but also within Santalum species, which is largely attributable to genetic diversity. nih.gov The specific blend of sesquiterpenes, including isomers like E-cis-epi-β-santalol, is genetically determined, leading to the existence of different chemotypes within a single species. researchgate.net Understanding this genetic variation is essential for conservation efforts and for the selection of superior genotypes for plantation programs. scirp.org

Molecular markers are powerful tools for assessing genetic diversity and identifying specific chemotypes. Microsatellites, or Simple Sequence Repeats (SSRs), have been effectively used to study the genetic structure of Santalum album populations. nih.govscirp.org Studies utilizing oil-specific genic SSR markers have revealed high levels of polymorphism among sandalwood accessions from different regions in Southern India. nih.gov This genetic variation often correlates with differences in oil concentration and composition, allowing researchers to link specific genetic profiles to desirable traits like high santalol content. nih.gov

Analysis of molecular variance (AMOVA) has shown that the highest variation is often found among individual trees within a population rather than between geographically separate populations. nih.govbiorxiv.org This indicates that selecting superior individual genotypes is a viable strategy for genetic improvement. nih.gov The development and application of various DNA markers, including Random Amplified Polymorphic DNA (RAPD) and Inter-Simple Sequence Repeat (ISSR), further aid in the characterization of sandalwood genetic resources. nih.gov These molecular techniques provide a reliable method for distinguishing between species and chemotypes, which is crucial for authenticating raw materials and preventing adulteration. kfri.res.in

Table 2: List of Compounds Mentioned

Compound Name
(E,E)-Farnesol
(Z)-α-Santalol
(Z)-β-Santalol
(Z)-γ-curcumen-12-ol
(Z)-Lanceol
(Z)-Nuciferol
E-cis-epi-β-Santalol

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of santalols originates from the mevalonate (B85504) (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl diphosphate (B83284) (FPP). nih.govnih.gov In sandalwood (Santalum album), santalene synthases (STSs), such as SaSSy, cyclize FPP into a mixture of santalenes, including α-, β-, and epi-β-santalene. nih.govnih.gov Subsequently, cytochrome P450 monooxygenases (CYPs) from the CYP76F subfamily hydroxylate these precursors to form the corresponding santalols. nih.govnih.govplos.org Specifically, enzymes like CYP76F39v1 can produce various stereoisomers, including epi-β-santalol. nih.govresearchgate.net

Despite this foundational knowledge, significant gaps remain. Future research must focus on:

Enzyme Specificity and Stereoselectivity: The precise mechanisms by which specific STSs and CYPs control the formation of the less abundant E-cis, epi-beta-santalol isomer are not fully understood. It is proposed that distinct cyclase enzymes may be involved for different structural classes of sesquiterpenes. science.gov Uncovering the specific enzymes that favor the epi configuration and the E-cis geometry is a critical next step.

Regulatory Networks: The transcriptional regulation of the santalol (B192323) biosynthetic pathway, especially in response to environmental stressors, is largely unknown. researchgate.net Identifying the transcription factors and signaling pathways that modulate the expression of key enzymes could provide new strategies for enhancing the production of specific isomers.

Subcellular Compartmentation: Understanding how and where the biosynthetic enzymes and their substrates are localized within the plant cell is crucial for a complete picture of the pathway. This knowledge is vital for optimizing metabolic engineering efforts in heterologous hosts.

Advanced Biotechnological Approaches for Sustainable Production

Over-harvesting of sandalwood trees has created an urgent need for sustainable, alternative production platforms. nih.govresearchgate.net Metabolic engineering in microorganisms like Saccharomyces cerevisiae (yeast) and bacteria such as Rhodobacter sphaeroides has emerged as a promising solution. nih.govacs.orgwikipedia.org

Future biotechnological research should prioritize:

Host Strain Optimization: While S. cerevisiae is a common host, exploring other platforms like Komagataella phaffii (Pichia pastoris) or moss (Physcomitrella patens) could offer advantages in productivity and scalability. frontiersin.orgresearchgate.net

Pathway Engineering: Advanced strategies are needed to enhance the metabolic flux towards FPP and subsequent santalols. This includes overexpressing key enzymes in the MVA pathway (e.g., tHMG1, IDI1), down-regulating competing pathways like sterol biosynthesis (e.g., ERG9), and improving the supply of cofactors like NADPH. nih.govnih.gov

Enzyme Engineering: The catalytic efficiency and product specificity of santalene synthases and CYPs can be improved through protein engineering. For instance, mutating key residues in a synthase has been shown to alter the product profile to include a higher proportion of desired santalenes. researchgate.net Future work could focus on engineering a CYP enzyme to stereoselectively produce E-cis, epi-beta-santalol from its epi-β-santalene precursor.

Fermentation Process Optimization: Developing advanced fermentation strategies, such as fed-batch cultivation with real-time monitoring and control, is essential to maximize titers and achieve commercially viable production levels. nih.gov

Biotechnological StrategyTarget/ComponentPotential Outcome
Host Selection Pichia pastoris, Physcomitrella patensImproved protein expression and product yields.
Pathway Engineering Overexpression of MVA pathway genes (tHMG1, IDI1); Downregulation of ERG9Increased precursor (FPP) availability for santalol synthesis.
Enzyme Engineering Site-directed mutagenesis of CYPsEnhanced stereoselectivity for E-cis, epi-beta-santalol.
Process Optimization Fed-batch fermentationHigher final product titers and improved process efficiency.

Novel Synthetic Strategies for Stereospecific Santalol Production

While biotechnological methods are advancing, chemical synthesis offers precise control over molecular architecture. The synthesis of specific santalol isomers is a long-standing challenge due to the complex bicyclo[2.2.1]heptane core and the stereochemistry of the side chain. chimia.chresearchgate.net Early syntheses often produced low yields or incorrect stereoisomers. acs.org

Future synthetic chemistry research should aim to:

Develop Asymmetric Catalysis: The enantioselective synthesis of (-)-β-santalol has been achieved using key steps like a copper-catalyzed enynol cyclization-fragmentation reaction. researchgate.net New catalytic systems are needed to selectively synthesize the epi-beta diastereomer with the E-cis side chain geometry.

Improve Step Economy: Modern synthetic routes must be efficient and industrially scalable. google.com Strategies that reduce the number of steps, avoid protecting groups, and use readily available starting materials are highly desirable.

Explore Novel Rearrangements: The discovery of novel chemical transformations that can construct the santalol skeleton in a stereocontrolled manner is a key area for innovation. This could involve new cycloadditions, C-H activation strategies, or cascade reactions.

The goal is a selective synthesis of (Z)-β-santalol with minimal amounts of epi-β-santalol and (E)-β-santalol, as the epi-isomer is reported to contribute little to the characteristic sandalwood odor. google.com

Exploration of E-cis, epi-beta-Santalol in New Biological Contexts (Non-Human, Non-Clinical)

While α- and β-santalol are the most studied isomers, the biological activities of minor components like epi-β-santalol are less understood. nih.gov Sandalwood oil and its major components have demonstrated a range of effects, including repellent, acaricidal, and antimicrobial activities. nih.govresearchgate.netresearchgate.net

Future research should investigate the specific role of E-cis, epi-beta-santalol in:

Pest Management: Sandalwood oil, containing epi-β-santalol (at ~3.3%), shows significant repellent and oviposition-deterring effects against agricultural pests like the two-spotted spider mite (Tetranychus urticae) and the cotton aphid (Aphis gossypii). nih.govnih.govresearchgate.net Isolating or synthesizing pure E-cis, epi-beta-santalol would allow for definitive testing of its specific contribution to these effects, potentially leading to new, environmentally benign pesticides or repellents. drewno-wood.plmdpi.com

Antifungal Applications: α-santalol has shown potent antifungal activity against dermatophytes like Trichophyton rubrum and ichthyotoxic effects, suggesting it acts as an antimitotic agent by interfering with microtubule assembly. nih.gov It is crucial to determine if E-cis, epi-beta-santalol shares this or other mechanisms of action against plant or food-spoilage fungi.

Microbial Ecology: Terpenoids in sandalwood heartwood are thought to provide resistance to decay. researchgate.net Investigating the effect of E-cis, epi-beta-santalol on wood-degrading fungi or bacteria could uncover its role in natural defense and inform applications in material preservation.

Research AreaTarget Organism/SystemPotential Application
Pest Management Tetranychus urticae (Spider Mite), Aphis gossypii (Aphid)Development of novel, natural-based acaricides and insecticides.
Antifungal Research Plant pathogenic fungi, Food spoilage moldsCreation of new fungicides for agriculture or food preservation.
Material Science Wood-decaying microorganismsUse as a natural preservative for wood and other biomaterials.

Computational Chemistry and Molecular Modeling for Santalol-Target Interactions

Computational methods are powerful tools for predicting and understanding how small molecules like santalols interact with protein targets. frontiersin.org Molecular docking and molecular dynamics simulations can provide insights into binding affinities and mechanisms of action at an atomic level. nih.govnih.gov

Future computational studies on E-cis, epi-beta-santalol should include:

Target Identification: While targets for α- and β-santalol are being identified (e.g., tyrosinase, cannabinoid receptor CB2), the protein targets for epi-β-santalol are unknown. nih.govnih.gov Computational screening (virtual screening) against libraries of proteins from insects, fungi, or other non-human organisms could rapidly identify potential targets.

Binding Pose Analysis: For any identified target, molecular docking can predict the most likely binding orientation of E-cis, epi-beta-santalol in the active site. nih.govresearchgate.net This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for its biological activity. For example, docking studies of α-santalol have identified important interactions with residues in the binding pocket of the CB2 receptor and tyrosinase. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modeling E-cis, epi-beta-santalol and its structural analogues, researchers can build models that correlate specific structural features with biological activity. This knowledge is invaluable for designing novel synthetic derivatives with enhanced potency or selectivity for a specific non-human target. nih.gov

Q & A

Q. How can researchers ensure computational models of santalol isomerization are reproducible?

  • Methodological Guidance : Share input files (e.g., Gaussian .com files) and force field parameters in public repositories. Validate molecular dynamics simulations with experimental kinetics data (e.g., NMR line shape analysis). Use Docker containers to standardize software environments .

Tables for Quick Reference

Parameter Recommended Method Key Reference
Isomer quantificationGC-MS with chiral columns
Computational optimizationDFT/B3LYP/6-311++G
IC50 determinationProbit regression
Data reproducibilityTwo-tailed t-test (α = 0.05)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.